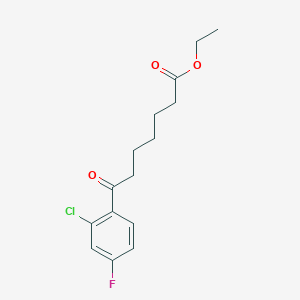

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate

Description

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate (CAS: 951886-28-5) is a fluorinated aromatic ester with a molecular weight of 300.75 g/mol and a purity of 97.0% . Structurally, it consists of a 2-chloro-4-fluorophenyl group attached to a seven-carbon aliphatic chain terminated by an ethyl ester and a ketone group at the seventh position. Its InChIKey (SZRKDUTZRXHAIP-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, influenced by the electron-withdrawing chloro and fluoro substituents on the phenyl ring . Limited hazard data suggest it is handled under standard laboratory safety protocols, though comprehensive toxicological and ecological profiles remain undefined .

Properties

IUPAC Name |

ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(17)10-13(12)16/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRKDUTZRXHAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249749 | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-28-5 | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Step

- Starting Materials: 1-bromo-5-chloropentane or similar halogenated alkyl compounds.

- Reagents and Conditions: Magnesium metal is reacted with the halogenated alkyl in anhydrous diethyl ether or a mixture of dry toluene and methyltetrahydrofuran under nitrogen atmosphere to form the Grignard reagent.

- Temperature Control: The reaction is maintained at low temperatures, typically between -20 °C and +15 °C, to control reactivity and minimize side reactions.

- Procedure: Magnesium metal (5 weight parts) is added to the dry solvent in a nitrogen-purged reactor, followed by slow addition of the halogenated alkyl solution. The reaction is stirred until complete formation of the Grignard reagent is confirmed.

Condensation Reaction

- Reactants: The Grignard reagent solution is added dropwise to oxalic acid diethyl ester dissolved in dry toluene under nitrogen.

- Temperature: The mixture is cooled to 0 °C or below (-10 °C to 5 °C) during addition and reaction.

- Reaction Time: Typically 2 hours of stirring under controlled temperature.

- Workup: The reaction mixture is acidified with diluted sulfuric acid (50% heat diluted) to pH 2.5–3.0, maintaining low temperature to prevent decomposition.

- Neutralization: The acidic mixture is neutralized with sodium carbonate, sodium bicarbonate, or potassium hydroxide to pH 7.

- Isolation: The organic phase is separated, solvent recovered by vacuum distillation, yielding crude 7-chloro-2-oxoheptanoate with GC purity around 80–85%.

Purification and Esterification

- Condensation with Hydrazine or Derivatives: The crude product is reacted with hydrazine compounds such as thiosemicarbazide or 4-dinitrophenylhydrazine at room temperature for 60–75 minutes to form hydrazone intermediates.

- Filtration and Washing: The resulting solid is filtered and washed to remove impurities.

- Hydrolysis: The solid is treated with aqueous sodium hydroxide or potassium hydroxide solution (5–8%) for 120–130 minutes to hydrolyze and release the purified ester.

- Extraction: Organic solvents such as dichloromethane or ethyl acetate are used to extract the purified Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate.

- Final Purity: Gas chromatography analysis shows purity levels of 97–99%, with total recovery yields around 50–52%.

- The corresponding 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid can be esterified directly with ethanol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

- Conditions: Reflux under acidic conditions ensures complete conversion to the ethyl ester.

- This method is simpler but requires the prior synthesis or availability of the carboxylic acid intermediate.

- Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|---|

| Grignard Formation | 1-bromo-5-chloropentane, Mg, dry ether/toluene | -20 to +15 | 1–2 | N/A | N/A | Nitrogen atmosphere, anhydrous |

| Condensation | Oxalic acid diethyl ester, Grignard reagent | 0 to 5 | 2 | 80–85 | 80–85 | Acid hydrolysis, neutralization |

| Hydrazone Formation | Thiosemicarbazide or 4-dinitrophenylhydrazine | Room temp | 1–1.25 | N/A | N/A | Forms solid intermediate |

| Hydrolysis & Extraction | NaOH/KOH solution, dichloromethane/ethyl acetate | Room temp | 2 | 50–52 | 97–99 | Final purification |

| Direct Esterification | 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid, EtOH, acid catalyst | Reflux (~78) | 4–6 | Variable | High | Alternative route |

- The Grignard route is favored for its relatively short synthetic pathway and ability to introduce the halogenated phenyl substituent effectively.

- Strict control of moisture and oxygen is critical during Grignard reagent formation to prevent side reactions and decomposition.

- Low temperature during condensation and hydrolysis steps improves selectivity and yield.

- The hydrazone intermediate formation is a key purification step, enabling removal of impurities before final hydrolysis.

- Acid-catalyzed esterification of the corresponding acid is a classical method but depends on the availability of the acid precursor.

- Industrial adaptations include continuous flow reactors to improve yield and reproducibility, though detailed industrial protocols are proprietary.

The preparation of this compound involves a multi-step synthetic process primarily based on Grignard chemistry, condensation with oxalate esters, and subsequent purification via hydrazone intermediates and hydrolysis. Alternative esterification of the corresponding acid is also viable. The process requires careful control of reaction conditions, especially moisture exclusion and temperature regulation, to achieve high purity and acceptable yields. These methods are supported by patent literature and chemical supplier data, providing a robust foundation for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid.

Reduction: Ethyl 7-(2-chloro-4-fluorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Precursor for Drug Development

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for cilastatin, a kidney dehydrogenase inhibitor that enhances the efficacy of imipenem, an antibiotic used in treating severe bacterial infections. The ability to improve the stability and reduce renal toxicity of imipenem makes this compound crucial in antibiotic therapy .

Recent studies have highlighted the compound's potential as an anti-cancer agent. Its derivatives have shown promising results as dual inhibitors targeting specific pathways involved in cancer cell proliferation. For example, compounds derived from this compound demonstrated significant tumor growth inhibition in preclinical models .

Cilastatin Synthesis

A detailed case study on the synthesis of cilastatin illustrates the importance of this compound as a starting material. The study emphasizes optimizing reaction conditions to enhance yield and purity, which are critical for pharmaceutical applications .

Anti-Cancer Research

In another case study focused on anti-cancer properties, derivatives of this compound were synthesized and tested against various cancer cell lines, including lung and breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound and their biological activities:

| Compound Name | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Cilastatin | Inhibitor of renal dehydrogenase | N/A | Enhances imipenem efficacy |

| Derivative A | Anti-cancer | 12 | Induces apoptosis in A549 cells |

| Derivative B | Anti-cancer | 8 | Effective against H2228 cells |

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- This electronic profile may influence its utility in coupling reactions or as a precursor in pharmaceutical intermediates.

- Methyl and Alkoxy Derivatives: Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate (CAS: 898751-78-5) and Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS: 898758-01-5) feature electron-donating groups. The dimethyl variant’s steric hindrance may reduce reactivity in electrophilic substitution, while the heptyloxy analog’s long-chain substituent likely improves solubility in non-polar solvents .

Molecular Weight and Physicochemical Properties

- The biphenyl derivative (CAS: 147862-41-7) has a higher molecular weight (322.40 g/mol) due to its extended aromatic system, which may elevate melting points and reduce volatility compared to the target compound .

- Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS: 898758-01-5) exhibits the highest molecular weight (363.00 g/mol) among the analogs, attributed to its heptyloxy chain. This feature could enhance membrane permeability in biological studies .

Biological Activity

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate is an organic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 300.75 g/mol. Its structure features a heptanoate backbone with a keto group and a phenyl ring substituted with chlorine and fluorine atoms, enhancing its lipophilicity and potential interactions with biological targets.

The compound's biological activity primarily arises from its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which can influence various biological pathways. The unique substituents on the phenyl ring contribute to its selectivity and potency against specific targets.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition, particularly in studies focusing on:

- Protein-Ligand Interactions : The compound can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Cytokine Production : It has shown promise in inhibiting cytokine production in macrophage cell lines, suggesting anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate | C15H18ClFO3 | Different halogen positioning |

| Ethyl 7-chloro-2-oxoheptanoate | C15H18ClO3 | Lacks fluorine substitution |

| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | C15H18FO3 | Contains only fluorine |

The presence of both chlorine and fluorine in this compound enhances its reactivity compared to its analogs, potentially leading to distinct pharmacological profiles.

Case Studies

- In Vitro Studies : In experiments involving RAW264.7 cells, this compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, with IC50 values ranging from 1.1 to 11 nM.

- Pharmacokinetics : Studies focusing on the pharmacokinetics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Advanced techniques such as molecular docking simulations are employed to predict interactions with biological macromolecules.

Q & A

Q. What are the established synthetic routes for Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate?

The compound can be synthesized via acid chloride intermediates or oxidation of hydroxy precursors. For example, analogous esters (e.g., Ethyl 7-oxoheptanoate) are prepared by reacting acid chlorides with alcohols, followed by purification via column chromatography . Oxidation of hydroxy intermediates (e.g., ethyl 7-hydroxyheptanoate) using pyridinium chlorochromate (PCC) in dichloromethane has also been reported, yielding 7-oxo esters in >90% efficiency . For the 2-chloro-4-fluorophenyl substituent, Friedel-Crafts acylation or Suzuki coupling may be employed, though reaction conditions (temperature, catalyst) require optimization to avoid side products .

Q. What safety protocols are critical for handling this compound?

Safety data sheets for structurally similar esters indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Mandatory precautions include:

- Use of PPE (gloves, goggles, respirators in poorly ventilated areas) .

- Storage in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .

- Immediate neutralization of spills with sand or vermiculite, followed by disposal as hazardous waste .

Q. Which analytical techniques are used to confirm purity and structural integrity?

- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (~δ 1.2–1.3 ppm for CH₃ and δ 4.0–4.1 ppm for CH₂), the ketone carbonyl (~δ 2.4–2.5 ppm), and aromatic protons from the 2-chloro-4-fluorophenyl group (δ 7.2–8.0 ppm) .

- LC-MS : To verify molecular ion peaks ([M+H]⁺ expected at m/z ~312) and detect impurities (<2% by area) .

- FT-IR : Confirm ester C=O (~1730 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Contradictions in yield optimization studies suggest:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may reduce byproducts. For example, Pd(PPh₃)₄ improved Suzuki coupling efficiency in biphenyl analogs .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while reducing reaction time via microwave-assisted synthesis (e.g., 80°C, 30 min) .

- In situ monitoring : Use of HPLC or inline IR to track reaction progress and terminate at maximal conversion .

Q. What mechanistic insights explain its biological activity in TLR4 inhibition?

Structural analogs (e.g., TAK-242) inhibit TLR4 by binding to the intracellular domain, blocking MyD88-dependent signaling . The 2-chloro-4-fluorophenyl group may enhance binding affinity via hydrophobic interactions with Val135 and Leu129 residues, while the ketone stabilizes the active conformation . Contradictory IC₅₀ values in cell-free vs. cellular assays (e.g., 24 nM vs. 179 nM) suggest metabolite interference or membrane permeability limitations .

Q. How should researchers resolve discrepancies in pharmacological data?

- Assay validation : Compare results across multiple models (e.g., RAW264.7 macrophages vs. primary human monocytes) to rule out cell-type-specific effects .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew dose-response curves .

- Computational docking : Molecular dynamics simulations to verify binding poses and predict off-target interactions (e.g., COX-2 inhibition) .

Q. What strategies assess environmental stability and degradation pathways?

- Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline conditions, and elevated humidity (40°C/75% RH) .

- Ecotoxicity screening : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) and bioaccumulation potential (log Kₒw ~3.2 predicted) .

- Hydrolysis kinetics : Monitor ester cleavage in PBS (pH 7.4) via HPLC; half-life >48 hrs suggests environmental persistence .

Methodological Recommendations

- Contradiction analysis : Cross-reference NMR data with computational predictions (e.g., ChemDraw NMR simulation) to confirm substituent effects on chemical shifts .

- Troubleshooting low activity : Modify the heptanoate chain length or introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.